molecular formula C19H21N3O4S2 B11287640 Ethyl 2-(2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate

Ethyl 2-(2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate

Cat. No.: B11287640
M. Wt: 419.5 g/mol
InChI Key: KZWGLSCOKZKIDA-UHFFFAOYSA-N
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Description

ETHYL 2-[2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]ACETATE is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system, and various functional groups that contribute to its reactivity and biological properties.

Preparation Methods

The synthesis of ETHYL 2-[2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]ACETATE involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

ETHYL 2-[2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]ACETATE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, toluene), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 2-[2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]ACETATE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and affecting cellular processes. The thieno[3,2-d]pyrimidine core is crucial for its binding affinity, while the benzyl and sulfanyl groups enhance its specificity and potency .

Comparison with Similar Compounds

ETHYL 2-[2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]ACETATE can be compared with other thienopyrimidine derivatives, such as:

Properties

Molecular Formula

C19H21N3O4S2

Molecular Weight

419.5 g/mol

IUPAC Name

ethyl 2-[[2-[(3-benzyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]acetate

InChI

InChI=1S/C19H21N3O4S2/c1-2-26-16(24)10-20-15(23)12-28-19-21-14-8-9-27-17(14)18(25)22(19)11-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,20,23)

InChI Key

KZWGLSCOKZKIDA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NC2=C(C(=O)N1CC3=CC=CC=C3)SCC2

Origin of Product

United States

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